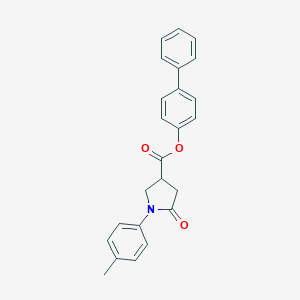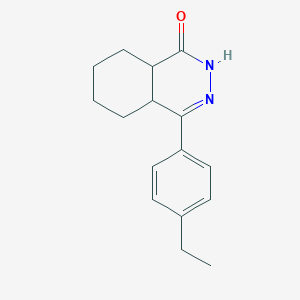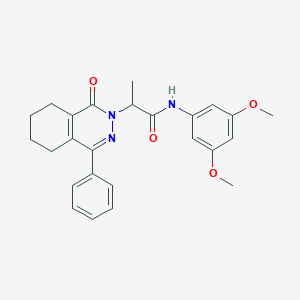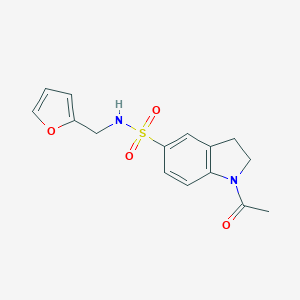![molecular formula C22H20BrNO4 B271099 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases.
Mecanismo De Acción
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling. By inhibiting TYK2, this compound blocks the downstream signaling of cytokines such as IL-23 and IL-12, which are known to drive the differentiation and activation of Th17 and Th1 cells, respectively. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activity of immune cells that contribute to autoimmune disease.
Biochemical and Physiological Effects:
This compound has been shown to effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of autoimmune diseases. In preclinical studies, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its high selectivity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of this compound is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in certain disease settings.
Direcciones Futuras
There are several potential future directions for the development of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One possibility is the combination of this compound with other drugs that target different pathways involved in autoimmune disease. Another direction is the use of this compound in combination with biologic therapies such as monoclonal antibodies, which may enhance the efficacy of both treatments. Additionally, further research is needed to determine the optimal dosing and treatment duration of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the preparation of 4-(4-methylphenoxy)benzaldehyde. This is followed by the reaction of the aldehyde with 6-bromo-2-hexanone to form the corresponding ketone. The ketone is then subjected to a Diels-Alder reaction with cyclopentadiene to yield the cycloadduct. The final step involves the conversion of the cycloadduct to the carboxamide by reaction with ammonia.
Aplicaciones Científicas De Investigación
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of these diseases.
Propiedades
Fórmula molecular |
C22H20BrNO4 |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
2-bromo-N-[4-(4-methylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H20BrNO4/c1-11-2-6-13(7-3-11)27-14-8-4-12(5-9-14)24-21(25)17-15-10-16-18(17)22(26)28-20(16)19(15)23/h2-9,15-20H,10H2,1H3,(H,24,25) |
Clave InChI |
WJRHWCHMFPPOLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)





![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)